N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that features an imidazole ring, a sulfonamide group, and a dimethylamino group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of 1-methyl-1H-imidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the sulfonyl chloride, forming the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
N,N-dimethylsulfonamide: A compound with a similar sulfonamide group but lacking the imidazole ring.
2-methyl-1H-imidazole-1-ethanesulfonamide: A closely related compound with a different substitution pattern on the imidazole ring
Uniqueness
N,N-dimethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-methylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-7(14(12,13)10(2)3)8-9-5-6-11(8)4/h5-7H,1-4H3 |
InChI Key |
RISAMTRKBOUROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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